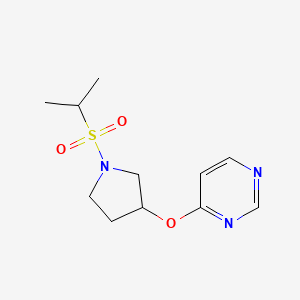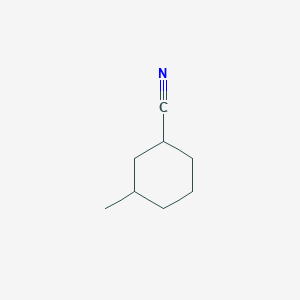![molecular formula C11H12O6S B2974709 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid CAS No. 881044-58-2](/img/structure/B2974709.png)
3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid” is a carboxylic acid compound containing a benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit . It has a molecular weight of 335.33 and a molecular formula of C15H13NO6S .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12O6S/c12-11(13)3-6-18(14,15)8-1-2-9-10(7-8)17-5-4-16-9/h1-2,7H,3-6H2,(H,12,13) . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual structure diagram. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Polymer Science and Fuel Cells
A study by Yao et al. (2014) synthesized a sulfonic acid-containing benzoxazine monomer, which is closely related to 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid, for use in proton exchange membranes in direct methanol fuel cells. The study demonstrated that the membrane prepared from this monomer exhibited high proton conductivity and low methanol permeability, indicating its potential application in fuel cell technology (Yao et al., 2014).
Bioactivation of Mutagens via Sulfation
A paper by Glatt (1997) discussed the bioactivation of mutagens through sulfation, a process in which sulfuric acid esters are formed from substrates that include compounds similar to this compound. This research is significant in understanding the role of these compounds in biochemical pathways related to mutagenicity (Glatt, 1997).
Chemical Synthesis and Crystal Structures
Khan et al. (2011) synthesized and analyzed the crystal structures of benzenesulfonylamino derivatives of 3-(4-benzenesulfonyloxy-phenyl)-propionic acid. This study provides insights into the molecular conformation and interactions of such compounds, which could be relevant for the design of new materials or pharmaceuticals (Khan et al., 2011).
Organic Synthesis of Amino Acid Derivatives
Research by Foresti et al. (2003) explored the synthesis of α-amidoalkylphenyl sulfones from chiral aldehydes, including benzenesulfinic acid, which is structurally related to this compound. The study is significant for the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, important building blocks for biologically active compounds (Foresti et al., 2003).
Antioxidant Capacity Assays
Ilyasov et al. (2020) reviewed the reaction pathways in the ABTS/potassium persulfate decolorization assay of antioxidant capacity. The study involves compounds like 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate, which share a sulfonic acid group with this compound, and highlights the importance of these types of compounds in assessing antioxidant properties (Ilyasov et al., 2020).
Electrochemical Applications
A study by Zhang et al. (2016) proposed the use of 3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic acid (ARS), a compound with structural similarities to this compound, as an electroactive organic molecule in flow batteries. The research provides valuable information on the potential application of such compounds in energy storage technologies (Zhang et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6S/c12-11(13)3-6-18(14,15)8-1-2-9-10(7-8)17-5-4-16-9/h1-2,7H,3-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGMOZNASWJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
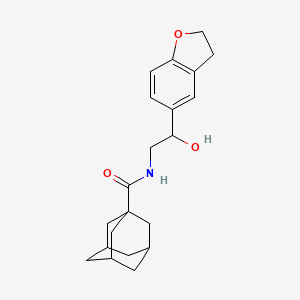
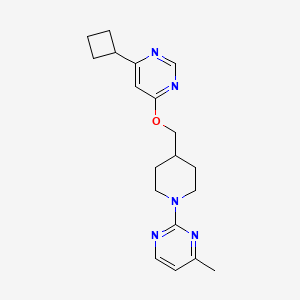
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2974631.png)

![N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2974634.png)

![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2974636.png)
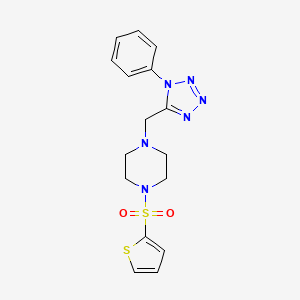
![Methyl benzo[d]thiazole-4-carboxylate](/img/structure/B2974638.png)
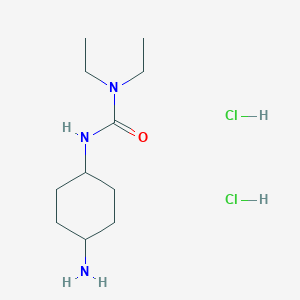
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2974643.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxohexanoic acid](/img/structure/B2974646.png)
